Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate
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Overview
Description
Preparation Methods
The synthesis of Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves several steps. One common method includes the reaction of 3,4,4-trifluoro-3-butenyl bromide with sodium sulfide to form the corresponding sulfide intermediate. This intermediate is then reacted with methyl chloroacetate under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluorobutenyl group can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a precursor for developing new drugs, especially those targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism of action of Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate involves its interaction with various molecular targets. The trifluorobutenyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to changes in cellular pathways and biological processes, making the compound a valuable tool in biochemical research.
Comparison with Similar Compounds
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate can be compared with other similar compounds, such as:
Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfonyl]acetate: This compound has a sulfonyl group instead of a sulfanyl group, leading to different chemical reactivity and biological activity.
Acetic acid, trifluoro-, 3-methyl-2-butenyl ester: This compound lacks the sulfanyl group, making it less versatile in terms of chemical modifications and applications.
Acetic acid, oxo[(3,4,4-trifluoro-3-butenyl)amino]-: This compound contains an amino group, which can lead to different interactions with biological targets.
The uniqueness of this compound lies in its combination of a trifluorobutenyl group and a sulfanyl acetate moiety, providing a distinct set of chemical and biological properties.
Properties
IUPAC Name |
methyl 2-(3,4,4-trifluorobut-3-enylsulfanyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2S/c1-12-6(11)4-13-3-2-5(8)7(9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQGEVKQLPAPOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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